3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

描述

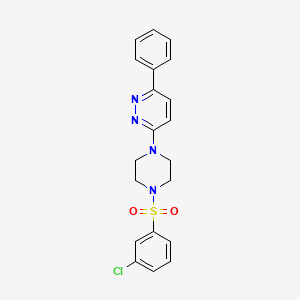

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 4-(3-chlorophenylsulfonyl)piperazine moiety and at the 6-position with a phenyl group. The sulfonyl group on the piperazine ring enhances electronegativity and may influence receptor binding, while the phenyl substituent on pyridazine contributes to hydrophobic interactions.

属性

IUPAC Name |

3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c21-17-7-4-8-18(15-17)28(26,27)25-13-11-24(12-14-25)20-10-9-19(22-23-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXCFYNJSSMJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Modifications and Substituent Effects

The table below summarizes key structural differences and reported activities of analogs:

Key Observations:

The 3-(4-chlorophenoxy)propyl chain in ’s compound may increase lipophilicity, possibly improving membrane permeability for anti-bacterial applications .

Pyridazine Substituents:

- The 6-phenyl group in the target compound contrasts with 3-chloro or 3-methylpyrazole substituents in analogs. Phenyl groups are associated with π-π stacking in receptor binding, whereas pyrazole rings may engage in hydrogen bonding .

Core Modifications: Pyridazinone derivatives (e.g., hydrolyzed forms in ) exhibit reduced aromaticity compared to pyridazine, which could alter pharmacokinetic profiles .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:

- Sulfonylation : Introducing the 3-chlorophenylsulfonyl group to the piperazine moiety using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Coupling : Linking the piperazine-sulfonyl intermediate to the pyridazine ring via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled heating (60–80°C) .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Yield optimization relies on solvent selection (e.g., DMF for polar intermediates) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR validate the integration of aromatic protons (pyridazine and phenyl groups) and sulfonamide linkages. 2D NMR (e.g., HSQC, HMBC) resolves complex coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, critical for distinguishing regioisomers .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological activities reported for structurally related pyridazine derivatives?

- Methodological Answer : Analogous compounds exhibit:

- Antimicrobial Activity : Evaluated via microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging 8–32 µg/mL .

- Antiviral Potential : Screening in cell-based assays (e.g., HIV-1 protease inhibition) using fluorescence resonance energy transfer (FRET) substrates .

- Receptor Modulation : Piperazine-containing derivatives often target serotonin (5-HT₁A) or dopamine receptors, assessed via radioligand binding assays .

Q. How do physical-chemical properties (e.g., solubility, logP) influence experimental design?

- Methodological Answer :

- Solubility : Low aqueous solubility (common for sulfonamides) necessitates DMSO stock solutions for in vitro assays, with concentrations validated by nephelometry to avoid precipitation .

- logP : Calculated logP ~3.2 (via ChemDraw) indicates moderate lipophilicity, guiding formulation for pharmacokinetic studies (e.g., PEG-based carriers for oral delivery) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Substituent Variation : Systematically modify the 3-chlorophenyl group (e.g., replacing Cl with F or CF₃) and assess binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Scaffold Hopping : Replace pyridazine with triazolo-pyridazine (as in ) to enhance metabolic stability, followed by CYP450 inhibition assays .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., sulfonyl oxygen interactions) .

Q. What strategies resolve contradictions in reported biological activity data across similar compounds?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, serum concentration) to eliminate variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) and apply multivariate regression to identify confounding factors (e.g., stereochemistry, salt forms) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to resolve binding modes. Soaking experiments at 1.8–2.2 Å resolution reveal key hydrophobic/ionic interactions .

- Mutagenesis : Generate receptor mutants (e.g., 5-HT₁A S5.43A) via site-directed mutagenesis and measure cAMP accumulation to pinpoint critical residues .

Q. How can computational methods predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMET Predictor™ to estimate hepatic extraction (e.g., high first-pass metabolism predicted for sulfonamides) and Ames test toxicity .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding to hERG channels, a common off-target for arrhythmia risk .

Q. What in vitro models validate therapeutic potential in disease contexts?

- Methodological Answer :

- Neuroinflammation Models : Test in BV-2 microglial cells stimulated with LPS, measuring TNF-α suppression via ELISA .

- Cancer Models : Evaluate antiproliferative effects in 3D spheroids (e.g., HCT-116 colon cancer) using IncuCyte live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。